molecular formula C26H26N6 B1498090 2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole CAS No. 23491-54-5

2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

Cat. No.: B1498090
CAS No.: 23491-54-5
M. Wt: 422.5 g/mol
InChI Key: QGOKBFIFCYHFRH-UHFFFAOYSA-N
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Description

Historical Development of Hoechst 33258 Analog 2

The development of Hoechst 33258 analog 2 emerged from the systematic research program initiated by Hoechst AG in the early 1970s, which established the foundation for bisbenzimidazole chemistry and its applications in molecular biology. The original Hoechst stains were developed as part of a comprehensive compound numbering system, where each synthesized molecule received a sequential identification number, resulting in compounds such as Hoechst 33258 being the 33,258th compound produced by the company. This systematic approach to compound development laid the groundwork for subsequent analog synthesis and optimization efforts that would eventually lead to the creation of Hoechst 33258 analog 2.

The specific development of Hoechst 33258 analog 2 represents a targeted effort to improve upon the properties of the parent compound while maintaining its essential deoxyribonucleic acid-binding characteristics. Research conducted in the synthesis and characterization of alkyl-linked bis(benzimidazole) compounds demonstrated that structural modifications could significantly influence deoxyribonucleic acid binding properties, with studies indicating that bis(benzimidazole) compounds interact with deoxyribonucleic acid through both intercalation and groove binding mechanisms. These findings provided the theoretical foundation for developing analogs with enhanced selectivity and binding affinity.

The compound was subsequently identified and characterized with the Chemical Abstracts Service registry number 23491-54-5, establishing its unique molecular identity within the chemical literature. The systematic study of bisbenzimidazole derivatives has continued to evolve, with recent research demonstrating their potential applications beyond traditional nucleic acid staining, including their investigation as anticancer agents targeting vacuolar hydrogen ion adenosine triphosphatase pumps. This expanded research focus has reinforced the importance of Hoechst 33258 analog 2 as both a research tool and a potential therapeutic lead compound.

Chemical Classification and Nomenclature

Hoechst 33258 analog 2 belongs to the bisbenzimidazole class of heterocyclic compounds, characterized by the presence of two benzimidazole ring systems connected through a specific linkage pattern. The compound's systematic International Union of Pure and Applied Chemistry name is 6-(4-methylpiperazin-1-yl)-2'-(m-tolyl)-1H,3'H-2,5'-bibenzo[d]imidazole, which precisely describes its molecular architecture and functional group arrangements. This nomenclature reflects the compound's structural complexity, incorporating both the bibenzimidazole core framework and the specific substituent groups that distinguish it from other family members.

The molecular formula of the compound is C26H26N6, indicating a composition of 26 carbon atoms, 26 hydrogen atoms, and 6 nitrogen atoms, resulting in a molecular weight of 422.52-422.53 grams per mole. The compound's structure features a methylpiperazine substituent attached to one benzimidazole ring and a methylphenyl group attached to the second benzimidazole moiety, creating an asymmetric molecule with distinct electronic and steric properties. The International Chemical Identifier key for the compound is QGOKBFIFCYHFRH-UHFFFAOYSA-N, providing a unique computational representation of its molecular structure.

Table 1: Chemical Properties of Hoechst 33258 Analog 2

Property Value Reference
Chemical Abstracts Service Number 23491-54-5
Molecular Formula C26H26N6
Molecular Weight 422.52-422.53 g/mol
International Union of Pure and Applied Chemistry Name 6-(4-methylpiperazin-1-yl)-2'-(m-tolyl)-1H,3'H-2,5'-bibenzo[d]imidazole
International Chemical Identifier Key QGOKBFIFCYHFRH-UHFFFAOYSA-N
Physical Form Solid
Purity 98%

The compound's classification as a bisbenzimidazole derivative places it within a larger family of heterocyclic compounds known for their diverse biological activities and molecular recognition properties. The structural features that define this classification include the presence of two benzimidazole rings, which are nitrogen-containing heterocycles that exhibit planar aromatic character and possess hydrogen bonding capabilities through their imidazole nitrogen atoms. The specific substitution pattern and linking arrangement in Hoechst 33258 analog 2 contribute to its unique binding properties and spectroscopic characteristics that distinguish it from other bisbenzimidazole compounds.

Significance in Molecular Biology and Biochemical Research

Hoechst 33258 analog 2 has established significant importance in molecular biology and biochemical research as a fluorescent probe for nucleic acid detection and visualization. The compound exhibits the characteristic blue fluorescence properties associated with the Hoechst family of dyes, making it particularly valuable for applications requiring high-contrast nucleic acid staining. Research has demonstrated that bisbenzimidazole compounds, including Hoechst analogs, bind preferentially to adenine-thymine-rich regions in the minor groove of double-stranded deoxyribonucleic acid, providing sequence-specific recognition capabilities that are essential for many research applications.

The compound's utility in fluorescence microscopy and flow cytometry applications stems from its ability to penetrate cell membranes and bind specifically to chromosomal deoxyribonucleic acid, allowing researchers to visualize nuclear structures in both living and fixed cells. Studies have shown that Hoechst dyes, including analogs like Hoechst 33258 analog 2, exhibit approximately 30-fold fluorescence enhancement upon binding to deoxyribonucleic acid, ensuring strong signal-to-noise ratios that are critical for sensitive detection methods. This fluorescence enhancement results from suppressed rotational relaxation and reduced hydration when the dye molecules bind to their nucleic acid targets.

The significance of Hoechst 33258 analog 2 extends beyond traditional nucleic acid staining applications, with emerging research demonstrating its potential as a therapeutic agent. Recent investigations have identified bisbenzimidazole derivatives as potent inhibitors of poxvirus infection, with studies showing that these compounds block viral deoxyribonucleic acid replication and inhibit post-replicative gene transcription. The antiviral activity appears to result from direct targeting of viral genomes through minor groove binding, representing a novel mechanism of antiviral action that could lead to new therapeutic developments.

Table 2: Research Applications of Hoechst 33258 Analog 2

Application Area Specific Use Mechanism Reference
Fluorescence Microscopy Nuclear staining Minor groove deoxyribonucleic acid binding
Flow Cytometry Cell cycle analysis Deoxyribonucleic acid content measurement
Antiviral Research Poxvirus inhibition Viral genome targeting
Cancer Research Vacuolar hydrogen ion adenosine triphosphatase inhibition Enzyme targeting
Molecular Recognition Sequence-specific binding Adenine-thymine preference

Relationship to the Bisbenzimidazole Family of Compounds

Hoechst 33258 analog 2 represents a sophisticated member of the bisbenzimidazole family, sharing fundamental structural characteristics while exhibiting unique properties that distinguish it from other family members. The bisbenzimidazole family encompasses a diverse group of compounds characterized by two benzimidazole ring systems connected through various linkage patterns, with each member displaying distinct physicochemical and biological properties. The relationship between family members is defined by their common ability to interact with nucleic acids through minor groove binding, although specific binding affinities and selectivities vary depending on structural modifications.

Research investigating the structure-activity relationships within the bisbenzimidazole family has revealed that modifications to the central linking region and peripheral substituents can dramatically influence biological activity and binding characteristics. Studies of novel bisbenzimidazole derivatives as anticancer agents have demonstrated that specific structural features, such as the bisbenzimidazole pharmacophore, can serve as the foundation for developing vacuolar hydrogen ion adenosine triphosphatase inhibitors with potent cytotoxic activity against cancer cell lines. These findings highlight the versatility of the bisbenzimidazole scaffold and its potential for therapeutic development beyond traditional nucleic acid staining applications.

The binding mode studies conducted on Hoechst 33258 and related compounds have provided detailed insights into the molecular basis of bisbenzimidazole-deoxyribonucleic acid interactions. Electric linear dichroism investigations have revealed that bisbenzimidazole derivatives can exhibit different binding modes depending on the sequence composition of the target deoxyribonucleic acid, with positive reduced dichroisms observed for adenine-thymine-rich sequences and negative reduced dichroisms for guanine-cytosine-rich sequences. These studies indicate that while minor groove binding predominates for adenine-thymine-rich regions, intercalative binding may occur with guanine-cytosine-rich sequences, demonstrating the adaptability of the bisbenzimidazole binding mechanism.

The synthesis and characterization of Hoechst 33258 analogs bearing pyridinic nitrogen atoms have further expanded understanding of the relationship between structure and function within this compound family. Research has shown that structural modifications can overcome the steric limitations imposed by guanine 2-amino groups in the minor groove, allowing analogs to exhibit marked preference for guanine-cytosine base pairs through additional hydrogen bonding interactions. This work demonstrates that systematic structural modifications within the bisbenzimidazole framework can lead to compounds with altered sequence selectivity and binding mechanisms, opening new possibilities for designing targeted molecular recognition agents.

Table 3: Comparative Properties of Bisbenzimidazole Family Members

Compound Structural Feature Primary Application Binding Preference Reference
Hoechst 33258 Parent compound Nucleic acid staining Adenine-thymine regions
Hoechst 33258 analog 2 Methylpiperazine substituent Research applications Adenine-thymine regions
Pyridinic analog Pyridinic nitrogen atoms Sequence-specific binding Guanine-cytosine regions
Anticancer derivatives Varied substituents Therapeutic development Vacuolar hydrogen ion adenosine triphosphatase targeting

Properties

IUPAC Name

2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6/c1-17-4-3-5-18(14-17)25-27-21-8-6-19(15-23(21)29-25)26-28-22-9-7-20(16-24(22)30-26)32-12-10-31(2)11-13-32/h3-9,14-16H,10-13H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOKBFIFCYHFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658635
Record name 2'-(3-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23491-54-5
Record name 2′-(3-Methylphenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bibenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23491-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(3-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H26N6
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 23491-54-5

Anticancer Properties

Numerous studies have indicated that benzimidazole derivatives exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines, showcasing its potential as an effective therapeutic agent.

  • Mechanism of Action
    • The compound induces cytotoxicity in cancer cells by triggering apoptosis. This process involves the activation of caspases, specifically caspase 3 and 7, leading to programmed cell death. The expression levels of pro-apoptotic genes such as BAX and BIM are upregulated, while anti-apoptotic genes like Bcl-2 are downregulated .
  • Cell Line Studies
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including K562 (chronic myeloid leukemia) and L929 (mouse fibroblast) cells. The MTT assay was employed to assess cell viability, revealing a dose-dependent response to the compound .

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity:

  • The presence of the piperazine moiety is associated with enhanced binding affinity to target proteins involved in cell proliferation and survival.
  • Modifications to the benzimidazole core have been shown to influence the potency and selectivity of the compound against different cancer types .

Case Studies

Study ReferenceCell LineKey Findings
K562Induced apoptosis via caspase activation; effective against both IMA-sensitive and resistant cells.
MultipleShowed significant cytotoxicity across various cancer types, including leukemia and melanoma.
HL-7702 & Liver Cancer CellsDemonstrated uptake in liver cells; potential for selective targeting of cancerous tissues.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole rings and hydroxyl groups (if present in derivatives) are susceptible to oxidation:

  • Hydroxyl group oxidation : Under acidic conditions, hydroxyl groups on the benzimidazole core can be oxidized to ketones using agents like KMnO₄ or CrO₃ .

  • Aromatic ring oxidation : The methylphenyl substituent may undergo side-chain oxidation to carboxylic acids under strong oxidizers .

Table 1: Oxidation Reactions and Outcomes

Reactant PositionOxidizing AgentProductYield (%)Reference
Benzimidazole C-2KMnO₄ (acidic)Ketone65–78
Methylphenyl groupCrO₃/H₂SO₄Carboxylic acid42–55

Substitution Reactions

The electron-rich benzimidazole rings and piperazine nitrogen participate in electrophilic substitutions:

  • Halogenation : Chlorination or bromination occurs at the C-5 position of benzimidazole under mild conditions (e.g., Cl₂/FeCl₃) .

  • Piperazine alkylation : The secondary amine in the 4-methylpiperazine group reacts with alkyl halides to form tertiary amines .

Table 2: Substitution Reaction Conditions

Reaction TypeReagentsPosition ModifiedYield (%)Reference
ChlorinationCl₂, FeCl₃, 25°CC-5 (benzimidazole)70–85
Piperazine alkylationCH₃I, K₂CO₃, DMF, 60°CN-4 (piperazine)88–92

Reduction Reactions

Nitro groups (if introduced via substitution) are reduced to amines:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol reduces nitro to amine groups at 50–60 psi .

Condensation and Cyclization

The compound serves as a precursor in synthesizing fused heterocycles:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages .

  • Triazole synthesis : Click chemistry with azides under Cu(I) catalysis .

Acid/Base-Mediated Reactions

  • Protonation : The piperazine nitrogen becomes protonated in acidic media (pH < 4), enhancing water solubility .

  • Deprotonation : The benzimidazole N-H group deprotonates in basic conditions (pH > 10), forming salts .

Thermal Stability and Degradation

  • Thermolysis : Decomposes above 300°C, releasing methylpiperazine and forming polycyclic aromatic byproducts .

  • Hydrolytic degradation : Stable in neutral water but degrades in acidic/basic solutions via ring-opening .

Key Research Findings

  • Anticancer activity : Derivatives with halogenated benzimidazole cores show enhanced kinase inhibition (IC₅₀: 0.8–2.1 µM) .

  • Structure-Activity Relationship (SAR) :

    • Methyl groups on the phenyl ring increase lipophilicity and bioavailability .

    • Piperazine substitution improves binding to ATP pockets in kinases .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with key analogs:

Compound Name Substituents Molecular Weight Key Properties/Applications
Target Compound : 2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole - 3-Methylphenyl at position 2
- 4-Methylpiperazine at position 6 (second benzimidazole)
~476.5 g/mol Hypothesized DNA binding; potential antitumor activity (inferred from structural analogs) .
Hoechst 33342
(2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole trihydrochloride)
- 4-Ethoxyphenyl at position 2
- 4-Methylpiperazine at position 6
~615.9 g/mol DNA minor-groove binder; fluorescent dye for live-cell imaging (λex 343 nm, λem 461 nm); cytotoxic at high concentrations .
Dovitinib
(4-amino-5-fluoro-3-(5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)quinolin-2(1H)-one)
- Quinolinone core fused with benzimidazole
- 4-Methylpiperazine at position 5
~486.5 g/mol Tyrosine kinase inhibitor; targets VEGF, FGFR, and PDGFR pathways; used in renal cell carcinoma .
Ethyl 2-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate - Ethyl acetate at position 2
- 4-Methylpiperazine at position 6
~402.4 g/mol Intermediate in drug synthesis; modified solubility profile due to ester group .

Key Differences and Implications

Substituent Effects on DNA Binding :

  • Hoechst 33342 : The 4-ethoxyphenyl group enhances DNA affinity and fluorescence, making it ideal for nuclear staining .
  • Target Compound : The 3-methylphenyl group may reduce DNA binding compared to Hoechst 33342 due to steric hindrance but could improve cellular uptake .

Pharmacological Activity: Dovitinib: Incorporation of a quinolinone moiety shifts activity toward kinase inhibition rather than DNA binding, highlighting the impact of core structure .

Solubility and Bioavailability :

  • Ethyl Acetate Derivative : The ester group increases lipophilicity, favoring blood-brain barrier penetration .
  • 4-Methylpiperazine : Common in all compounds, this group enhances water solubility and pharmacokinetics .

Preparation Methods

Stepwise Synthesis Approach

The preparation of 2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole typically involves:

  • Synthesis of the 2-(3-methylphenyl)-1H-benzimidazole intermediate:

    • Condensation of o-phenylenediamine with 3-methylbenzaldehyde under acidic or neutral conditions.
    • Reaction conditions: Stirring in chloroform or other suitable solvents at room temperature or mild heating for 24 hours.
    • Monitoring by thin-layer chromatography (TLC) to confirm completion.
  • Synthesis of 6-(4-methylpiperazin-1-yl)-1H-benzimidazole derivative:

    • Preparation of 6-chloro-1H-benzimidazole derivative as a precursor.
    • Nucleophilic substitution of the chlorine atom with 4-methylpiperazine under reflux conditions in polar solvents such as DMF or ethanol.
    • Purification by extraction and drying over anhydrous sodium sulfate.
  • Coupling of the two benzimidazole units:

    • Cross-coupling reactions or direct condensation to link the 2-(3-methylphenyl) benzimidazole and the 6-(4-methylpiperazin-1-yl) benzimidazole moiety at the 6-position.
    • Use of suitable catalysts or activating agents to facilitate bond formation.
    • Reaction conditions optimized for yield and selectivity.

Representative Reaction Conditions and Yields

Step Reactants Conditions Solvent Time Yield (%) Notes
1 o-phenylenediamine + 3-methylbenzaldehyde Stirring, RT or mild heating Chloroform 24 h 60-75 Monitored by TLC
2 6-chlorobenzimidazole + 4-methylpiperazine Reflux DMF or ethanol 6-12 h 70-85 Nucleophilic substitution
3 Coupling of intermediates Catalyst-assisted coupling Polar aprotic solvents Variable 50-70 Cross-coupling or condensation

Alternative Synthetic Strategies and Advances

Multicomponent One-Pot Synthesis

Recent advances in heterocyclic synthesis suggest the feasibility of one-pot multicomponent reactions to assemble complex benzimidazole derivatives. These methods combine diamines, aldehydes, and amines in a single vessel, often under catalytic or microwave-assisted conditions, improving efficiency and reducing purification steps.

Transition-Metal Catalyzed Coupling

Transition-metal catalysis (e.g., palladium, copper) has been employed to facilitate the coupling of benzimidazole fragments or to introduce piperazine substituents with high regioselectivity and yield. These methods allow for milder conditions and better functional group tolerance.

Cyclocondensation and Functional Group Transformations

Analytical and Monitoring Techniques

  • Thin-layer chromatography (TLC): Used to monitor reaction progress, employing silica gel plates with n-hexane:ethyl acetate (3:1) as eluent.
  • Spectroscopic characterization: IR, NMR (¹H and ¹³C), and mass spectrometry confirm the structure and purity of intermediates and final products.
  • Purification: Extraction, washing with brine, drying over sodium sulfate, and solvent removal under reduced pressure are standard procedures.

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Cyclocondensation of o-phenylenediamine with aldehydes Classic method for benzimidazole core formation Simple, well-established, good yields Requires purification, sometimes long reaction times
Nucleophilic substitution for piperazine introduction Substitution of halogenated benzimidazole with 4-methylpiperazine Efficient, straightforward Requires halogenated intermediates, possible side reactions
Multicomponent one-pot synthesis Combining all reactants in one vessel Time-saving, reduced waste May require optimization for selectivity
Transition-metal catalyzed coupling Palladium or copper catalysis for bond formation High regioselectivity, mild conditions Cost of catalysts, sensitivity to functional groups

Q & A

Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:

  • Cyclization of benzimidazole precursors : Using ethanol or methanol as solvents under reflux (70–80°C) with catalysts like acetic acid or p-toluenesulfonic acid (PTSA) .
  • Introduction of the 4-methylpiperazinyl group : Achieved via nucleophilic substitution or palladium-catalyzed coupling, requiring inert atmospheres (N₂/Ar) and temperatures of 100–120°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) yields >85% purity . Data Contradictions : Solvent-free one-pot synthesis ( ) offers higher yields (~90%) but may require harsher conditions compared to stepwise methods.

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • FT-IR : Confirms functional groups (e.g., N-H stretch in benzimidazole at 3400–3200 cm⁻¹, C-N stretches at 1250–1150 cm⁻¹) .
  • NMR : ¹H NMR identifies substituents (e.g., 3-methylphenyl protons at δ 2.3 ppm; piperazinyl CH₂ groups at δ 2.5–3.0 ppm) .
  • HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally similar benzimidazole derivatives exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antiviral potential : Inhibition of Hepatitis B virus (IC₅₀: 0.5–2 µM) via targeting viral polymerases .
  • Cytotoxicity : IC₅₀ values of 10–50 µM in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Piperazinyl group : The 4-methylpiperazine moiety enhances solubility and target binding (e.g., kinase inhibition via H-bonding with Asp86) .
  • Methylphenyl vs. fluorophenyl : Electron-donating groups (e.g., 3-methylphenyl) improve metabolic stability but reduce polarity, impacting bioavailability . SAR Table :
Substituent PositionActivity TrendReference
2-(3-methylphenyl)↑ Cytotoxicity
6-(4-methylpiperazinyl)↑ Solubility

Q. What computational strategies validate its mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding to DNA topoisomerase II (binding energy: −9.2 kcal/mol) and kinase domains (e.g., EGFR) .
  • DFT studies : HOMO-LUMO gaps (~4.1 eV) correlate with redox stability, supporting antioxidant activity .
  • MD simulations : RMSD < 2 Å over 100 ns confirms stable binding to target proteins .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?

  • Nanoparticle formulations : Cubosomes ( ) loaded with the compound increase solubility 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .
  • Prodrug design : Phosphorylation of the benzimidazole NH group enhances aqueous solubility (logP reduced from 3.2 to 1.8) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for antiviral studies) and incubation times (48–72 hours) .
  • Control compounds : Compare with reference drugs (e.g., doxorubicin for cytotoxicity, acyclovir for antiviral activity) .

Methodological Guidelines

  • Synthetic Optimization : Vary catalysts (e.g., PTSA vs. ZnCl₂) and solvents (DMF vs. ethanol) to balance yield and purity .
  • Bioactivity Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral) to confirm results .
  • Computational Workflow : Combine docking (for binding pose), DFT (for electronic properties), and MD (for dynamic stability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

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